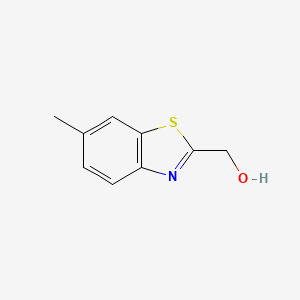
6-Methyl-2-benzothiazolemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-benzothiazolemethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 2nd position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-benzothiazolemethanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with formaldehyde and subsequent cyclization. The reaction typically proceeds under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:
Condensation: 2-Aminobenzenethiol reacts with formaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-benzothiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 6-Methyl-2-benzothiazolemethane.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-benzothiazolecarboxylic acid.
Reduction: 6-Methyl-2-benzothiazolemethane.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-benzothiazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the development of new pharmaceuticals, particularly in the treatment of tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-benzothiazolemethanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the hydroxymethyl group, leading to different reactivity and applications.
6-Methyl-2-benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.
2-Benzothiazolemethanol: Lacks the methyl group at the 6th position, resulting in different chemical properties.
Uniqueness
6-Methyl-2-benzothiazolemethanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
205181-84-6 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(6-methyl-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
CESFIMXJNNTIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















